
Dyphylline
Overview
Description
Dyphylline, also known as diprophylline, is a xanthine derivative with bronchodilator and vasodilator properties. It is primarily used in the treatment of respiratory disorders such as asthma, cardiac dyspnea, and bronchitis. This compound acts as an adenosine receptor antagonist and phosphodiesterase inhibitor, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dyphylline can be synthesized through the reaction of theophylline with 2,3-dihydroxypropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dyphylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various this compound derivatives .
Scientific Research Applications
Bronchodilator Effects
Dyphylline is primarily indicated for the management of bronchial asthma and bronchospasm associated with chronic bronchitis and emphysema. Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscle .
Clinical Efficacy:
A randomized controlled trial compared this compound with theophylline in preventing exercise-induced bronchospasm (EIB) in adolescents. The study found that while this compound was effective, its bronchodilatory effects were less pronounced than those of theophylline, necessitating further research to optimize dosing .
Study | Population | Treatment | Outcome |
---|---|---|---|
This compound vs Theophylline | 20 patients aged 12-17 | This compound (10-20 mg/kg), Theophylline (6 mg/kg) | This compound showed significant but lesser efficacy than theophylline in preventing EIB |
Chronic Obstructive Pulmonary Disease
This compound is also utilized in treating COPD due to its bronchodilatory properties. It provides symptomatic relief by improving airflow and reducing respiratory distress in patients with chronic lung diseases .
Antiviral Potential
Recent studies have identified this compound as a potential antiviral agent against coronaviruses. Research demonstrated that this compound binds effectively to the main protease (Mpro) of several coronaviruses, including SARS-CoV-2, inhibiting viral replication in cell culture models .
Mechanism of Action:
The antiviral action is attributed to this compound's ability to interfere with viral protease activity, which is crucial for viral replication and maturation. This repurposing of this compound highlights its versatility beyond traditional respiratory applications.
Virus Targeted | Mechanism | Efficacy |
---|---|---|
SARS-CoV-2 | Mpro inhibitor | Dose-dependent inhibition of viral replication |
Pharmacokinetics and Safety Profile
This compound is characterized by a rapid absorption and a half-life of approximately 2 hours, with about 88% of an oral dose excreted unchanged via the kidneys . Its safety profile is generally favorable, with minor side effects such as headache and dizziness reported. Unlike theophylline, this compound does not significantly affect liver metabolism, making it a safer alternative for patients with hepatic concerns .
Adverse Effects
The common adverse effects associated with this compound include:
- Headache
- Dizziness
- Gastrointestinal disturbances
Mechanism of Action
Dyphylline exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, this compound antagonizes adenosine receptors, which further contributes to its bronchodilatory and vasodilatory effects .
Comparison with Similar Compounds
Theophylline: Like dyphylline, theophylline is a xanthine derivative with bronchodilator properties. this compound has a shorter half-life and is less potent than theophylline.
Aminophylline: Aminophylline is a complex of theophylline and ethylenediamine, used for similar therapeutic purposes. It has a different pharmacokinetic profile compared to this compound.
Caffeine: Caffeine is another xanthine derivative with stimulant effects on the central nervous system. While it shares some pharmacological properties with this compound, its primary use is different.
Uniqueness of this compound: this compound is unique in its combination of bronchodilator and vasodilator properties, making it particularly effective in treating respiratory disorders. Its shorter half-life and lower potency compared to theophylline may offer advantages in terms of reduced side effects and dosing flexibility .
Biological Activity
Dyphylline, a xanthine derivative, is primarily known for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded its potential applications, highlighting its antiviral and antibacterial properties. This article delves into the biological activities of this compound, supported by case studies and research findings.
1. Pharmacological Profile
This compound acts similarly to other xanthine derivatives like theophylline and caffeine, primarily functioning as a bronchodilator. Its mechanism involves relaxing smooth muscle in the airways, thereby improving airflow. Additionally, this compound exhibits anti-inflammatory effects by modulating cytokine release and activating histone deacetylase, which may benefit patients with respiratory infections.
Table 1: Summary of this compound's Pharmacological Actions
Action | Mechanism | Clinical Relevance |
---|---|---|
Bronchodilation | Smooth muscle relaxation | Treatment of asthma and COPD |
Anti-inflammatory | Cytokine modulation | Reduces inflammation in respiratory diseases |
Antiviral | Inhibition of viral replication | Potential treatment for coronaviruses |
Antibacterial | Enhanced activity against Gram-negative bacteria | Possible use in bacterial infections |
2. Antiviral Activity
Recent research has explored this compound's potential as an antiviral agent, particularly against coronaviruses. A study published in April 2022 demonstrated that this compound effectively inhibits the main protease (Mpro) of various human coronaviruses, including SARS-CoV-2. Through computational screening and experimental validation, this compound was found to bind to the catalytic dyad of Mpro, leading to significant inhibition of viral replication in cell cultures.
Case Study: Antiviral Efficacy Against Coronaviruses
- Objective: To assess the antiviral properties of this compound against human coronaviruses.
- Methodology: Cell culture models infected with HCoV-NL63, HCoV-229E, HCoV-OC43, and SARS-CoV-2 were treated with varying concentrations of this compound.
- Results: this compound demonstrated a dose-dependent inhibition of viral replication across all tested strains. The findings suggest that this compound could be repurposed as a pan-coronavirus antiviral therapy.
3. Antibacterial Activity
This compound has also shown promise as an antibacterial agent. A study indicated that its antibacterial activity improves significantly when complexed with β-cyclodextrin, enhancing its efficacy against Gram-negative bacteria such as Escherichia coli.
Table 2: Antibacterial Efficacy of this compound
Complex | Bacteria Tested | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound + β-cyclodextrin | E. coli | 25 |
4. Conclusion and Future Directions
The biological activity of this compound extends beyond its traditional use as a bronchodilator. Its emerging roles as an antiviral and antibacterial agent warrant further investigation. Future studies should focus on:
- Clinical trials to evaluate the efficacy of this compound in treating COVID-19 and other viral infections.
- Exploring the mechanisms underlying its antibacterial properties.
- Assessing the safety profile and potential side effects associated with higher doses or prolonged use.
The repurposing of existing medications like this compound could provide timely therapeutic options in combating current and emerging infectious diseases.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Dyphylline, and how do they influence experimental design?
this compound (C₁₀H₁₄N₄O₄; molecular weight: 254.24 g/mol) exhibits a crystalline structure with a melting point of 433.05 K . Its solubility in water (-0.17 logS) and partition coefficient (logP: -2.213) suggest hydrophilic tendencies, necessitating polar solvents for in vitro studies . Researchers must account for these properties when designing dissolution tests or pharmacokinetic models. For instance, HPLC with UV detection is recommended for quantification due to this compound’s UV absorbance characteristics .
Q. What validated analytical methods are available for this compound quantification in biological matrices?
Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is widely used for this compound detection in plasma and urine, offering a limit of detection (LOD) of 0.1 µg/mL . Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation to isolate the analyte. Researchers should validate methods per ICH guidelines, including parameters like linearity (1–50 µg/mL), precision (CV <15%), and recovery (>85%) .
Q. How does this compound’s mechanism of action differ from other xanthine derivatives?
Unlike theophylline, which non-selectively inhibits phosphodiesterase (PDE) and adenosine receptors, this compound demonstrates preferential PDE IV inhibition, reducing bronchospasm with lower cardiovascular side effects . In vitro models using human bronchial smooth muscle cells are recommended to study its relaxant effects, with cAMP levels as a primary endpoint .
Advanced Research Questions
Q. What experimental strategies address contradictions in this compound’s reported efficacy across preclinical studies?
Discrepancies in efficacy data (e.g., ED₅₀ variability in rodent asthma models) may stem from differences in dosing regimens or animal strain sensitivity. A meta-analysis of existing datasets using random-effects models can identify confounding variables . Researchers should standardize protocols (e.g., ovalbumin-induced inflammation in BALB/c mice) and employ blinded outcome assessments to minimize bias .
Q. How can in silico modeling optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Physiologically based pharmacokinetic (PBPK) models integrating this compound’s logP, plasma protein binding (45–60%), and renal clearance (0.8 L/h) predict tissue distribution and dose-response relationships . Tools like GastroPlus® or PK-Sim® allow simulation of scenarios such as hepatic impairment, guiding dose adjustments in clinical trials .
Q. What novel biomarkers validate this compound’s anti-inflammatory effects in complex disease models?
Beyond cAMP, advanced studies should measure interleukin-6 (IL-6) and TNF-α suppression in ex vivo human lung tissue exposed to lipopolysaccharide (LPS). Single-cell RNA sequencing (scRNA-seq) can identify transcriptomic changes in alveolar macrophages, linking this compound’s PDE IV inhibition to downstream immunomodulation .
Q. Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints (e.g., >20% weight loss) and 3R principles (Replacement, Reduction, Refinement) .
- Resource Curation : Prioritize databases like PubMed, Embase, and ProQuest for literature reviews, excluding non-peer-reviewed sources (e.g., ) .
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFJBIXMNOVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022975 | |
Record name | Dyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |
Record name | SID855557 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bronchodilatory action of dyphylline, as with other xanthines, is thought to be mediated through competitive inhibition of phosphodiesterase with a resulting increase in cyclic AMP producing relaxation of bronchial smooth muscle as well as antagonism of adenosine receptors., THEIR MOST IMPORTANT ACTION...IS THEIR ABILITY TO RELAX SMOOTH MUSCLES OF BRONCHI... THEOPHYLLINE IS MOST EFFECTIVE... /THEOPHYLLINE/, ACTION OF XANTHINES ON MOTOR ACTIVITY OF GI TRACT... DILUTE SOLN INCR, & HIGH CONCN DEPRESS, TONE & STRENGTH OF CONTRACTION OF ISOLATED INTESTINAL STRIPS. /XANTHINES/, ...ACTION SEEMS TO RESULT FROM INCR IN CONCN OF FACTOR V (AC-GLOBULIN) IN PLASMA WHICH, IN TURN, MAY BE CAUSED BY INCR IN PLASMA CONCN OF FREE FATTY ACIDS PRODUCED...THERE ARE ALSO INCR IN CONCN OF CIRCULATING PROTHROMBIN & FIBRINOGEN. /XANTHINES/, ...ACCOMPANYING DECR IN VENOUS FILLING PRESSURE, WHICH IS CAUSED @ LEAST PARTLY BY MORE COMPLETE EMPTYING OF HEART. /THEOPHYLLINE/ | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |
CAS No. |
479-18-5 | |
Record name | Diprophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dyphylline [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | dyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40844 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diprophylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DYPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263T0E9RR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157, 158 °C, 161.5 °C | |
Record name | Dyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00651 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DYPHYLLINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dyphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.